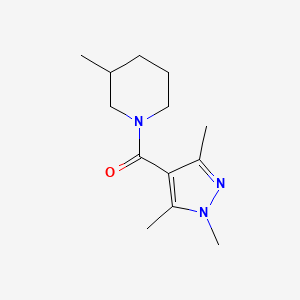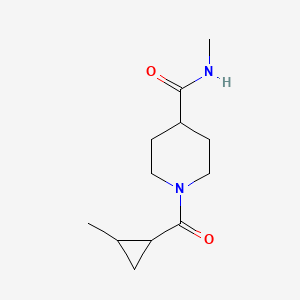
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one, also known as HPEMBO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HPEMBO belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one is not fully understood. However, studies have shown that 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to inhibit influenza virus replication by inhibiting the activity of the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to have both biochemical and physiological effects. Biochemically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Physiologically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral and antibacterial activity, making it a potential candidate for the development of new antiviral and antibacterial agents. However, one of the limitations of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. One area of interest is the development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one and its potential applications in the treatment of viral and bacterial infections. Finally, the development of new methods for synthesizing 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one with improved solubility and bioavailability is also an area of interest.
Synthesemethoden
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one can be synthesized using various methods, including the condensation reaction between 2-phenylethanol and 3-methylbenzimidazole-2-carboxylic acid. This reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. Other methods of synthesis include the reaction of 2-phenylethanol with 2-aminomethylbenzimidazole or the reaction of 2-phenylethanol with 3-methylbenzimidazole-2-thione.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various human cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits cancer cell growth by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(16(17)20)11-15(19)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMXYQOYFPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)



![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)